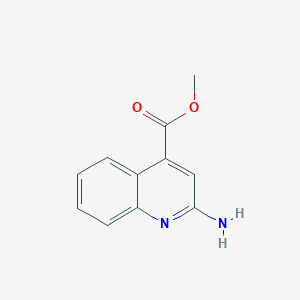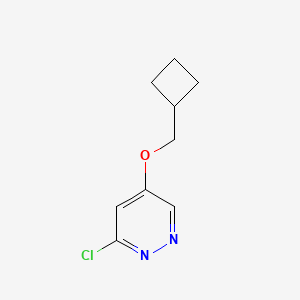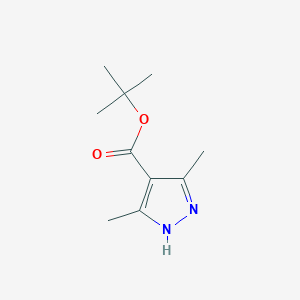
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a hydroxyethyl group and an oxa-azaspiro structure makes this compound particularly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable lactam with an epoxide under basic conditions to form the spiro structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure reactors and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The spiro structure allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the spiro structure provides a rigid framework that can enhance binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one
- 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-9-one
- 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-11-one
Uniqueness
This compound stands out due to its specific spiro structure and the presence of a hydroxyethyl group. This combination provides unique chemical and biological properties that are not commonly found in other similar compounds. The rigidity of the spiro structure and the reactivity of the hydroxyethyl group make it a versatile compound for various applications.
Propiedades
Número CAS |
7143-22-8 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
6-(2-hydroxyethyl)-9-oxa-6-azaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C10H17NO3/c12-7-5-11-6-8-14-9(13)10(11)3-1-2-4-10/h12H,1-8H2 |
Clave InChI |
QRHROEZTWXUCKW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(=O)OCCN2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)

![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
